Home > Products > Screening Compounds P3147 > 4\'-Epidoxorubicin
4\'-Epidoxorubicin -

4\'-Epidoxorubicin

Catalog Number: EVT-14917984
CAS Number:
Molecular Formula: C27H29NO11
Molecular Weight: 543.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4'-Epidoxorubicin is an anthracycline derivative of doxorubicin, primarily utilized in cancer chemotherapy. It is notable for its structural modifications that enhance its pharmacological profile compared to its parent compound. The compound exhibits significant antitumor activity, making it a valuable agent in the treatment of various malignancies, particularly breast cancer and leukemias.

Source

4'-Epidoxorubicin is produced through biosynthetic pathways in certain strains of Streptomyces bacteria. Specifically, Streptomyces peucetius is genetically engineered to enhance the yield of this compound, which typically occurs via fermentation processes. This method circumvents the limitations of low-yielding semisynthetic approaches traditionally used to produce anthracyclines .

Classification

4'-Epidoxorubicin belongs to the class of drugs known as anthracyclines, which are characterized by their ability to intercalate DNA and inhibit topoisomerase II. This class includes other well-known compounds such as doxorubicin and daunorubicin. The drug is classified as an antineoplastic agent due to its application in cancer treatment.

Synthesis Analysis

Methods

The synthesis of 4'-Epidoxorubicin can be achieved through two primary methods: fermentation and semisynthesis. Fermentation involves the use of genetically modified strains of Streptomyces that have been engineered to increase the production of 4'-epidoxorubicin by manipulating the biosynthetic pathways responsible for producing deoxysugars and other precursors .

Technical Details

The fermentation process utilizes specific genetic modifications, such as the introduction of genes from Streptomyces avermitilis, which enhances the yield by modifying the deoxysugar biosynthesis pathway . This method has demonstrated a significant increase in product yield compared to traditional methods.

Molecular Structure Analysis

Structure

The molecular structure of 4'-Epidoxorubicin can be described as follows:

  • Chemical Formula: C27H29O10N
  • Molecular Weight: 543.53 g/mol

The structure features a tetracyclic ring system characteristic of anthracyclines, with a sugar moiety attached that is pivotal for its biological activity.

Data

Spectroscopic techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Ultraviolet-Visible Spectroscopy (UV-Vis) are employed to confirm the structure and purity of synthesized 4'-Epidoxorubicin. These analyses provide insights into functional groups and electronic transitions within the molecule .

Chemical Reactions Analysis

Reactions

4'-Epidoxorubicin undergoes several key chemical reactions that are crucial for its therapeutic action:

  • Intercalation with DNA: The compound intercalates between base pairs in DNA, disrupting replication and transcription processes.
  • Topoisomerase II Inhibition: It inhibits topoisomerase II, preventing the enzyme from re-ligating DNA strands after they have been cleaved. This leads to DNA damage and ultimately cell death in rapidly dividing cancer cells .

Technical Details

Analytical methods such as High-Performance Liquid Chromatography (HPLC) are used to study these reactions quantitatively, allowing for precise measurement of drug interactions with biological macromolecules .

Mechanism of Action

Process

The mechanism by which 4'-Epidoxorubicin exerts its antitumor effects involves multiple steps:

  1. Cellular Uptake: The drug enters cancer cells through passive diffusion or active transport mechanisms.
  2. DNA Intercalation: It intercalates into DNA strands, distorting the double helix structure.
  3. Inhibition of Topoisomerase II: By inhibiting this enzyme, 4'-Epidoxorubicin prevents proper DNA repair and replication.
  4. Induction of Apoptosis: The resultant DNA damage triggers apoptotic pathways leading to cell death.

Data

Studies have shown that 4'-Epidoxorubicin exhibits enhanced cytotoxicity compared to doxorubicin in various cancer cell lines, indicating its potential superiority in therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a reddish powder.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.

Chemical Properties

  • pH Stability: Stable at physiological pH but may degrade under extreme conditions.
  • Melting Point: Approximately 200 °C.

Relevant analyses using techniques such as Scanning Electron Microscopy (SEM) provide insights into the morphology and particle size distribution, which are critical for formulation development .

Applications

Scientific Uses

4'-Epidoxorubicin is primarily used in oncology for treating various cancers, including:

  • Breast Cancer: Effective in both early-stage and metastatic settings.
  • Leukemias: Utilized in combination therapies for acute lymphoblastic leukemia.

Additionally, ongoing research explores its potential use in combination with other agents to enhance therapeutic efficacy and reduce resistance mechanisms commonly observed with standard treatments .

Biosynthesis and Genetic Engineering of 4'-Epidoxorubicin

1.1. Streptomyces peucetius as a Biosynthetic Host for Anthracycline ProductionStreptomyces peucetius serves as the primary industrial workhorse for anthracycline antibiotic production, naturally synthesizing daunorubicin and doxorubicin through a complex type II polyketide synthase (PKS) pathway. The wild-type strain (ATCC 29050) produces doxorubicin at low titers (~9 mg/L), limiting commercial viability [8] [9]. Its genomic architecture includes the dps gene cluster (dpsA-G), responsible for aglycone (ε-rhodomycinone) assembly, and the dnm cluster (dnmLMTUV), governing the biosynthesis of the deoxysugar daunosamine (TDP-L-daunosamine) [1] [6]. The glycosyltransferase DnrS catalyzes the coupling of TDP-L-daunosamine to the aglycone, forming rhodomycin D, which undergoes sequential tailoring (methylation, decarboxylation, hydroxylation) to yield daunorubicin and doxorubicin [6] [9].

Table 1: Native Anthracycline Production in S. peucetius Strains

StrainKey CharacteristicsDoxorubicin Yield (mg/L)Reference
ATCC 29050 (Wild-type)Native doxA gene; produces doxorubicin naturally~9 [9]
ATCC 27952 (subsp. caesius)Mutant derived from ATCC 29050; first doxorubicin isolate15-20 [8]
SIPI-DU-1557Doxorubicin-overproducing mutant via chemical mutagenesis>150 [9]

Engineered overproducing strains (e.g., WMH1667/WHM1668) incorporate mutations like dnrX (regulator deletion), dnrU (ketoreductase knockout preventing dihydrodaunorubicin formation), and dnrH (enhanced aglycone flux), boosting doxorubicin titers to >200 mg/L – a prerequisite for economically feasible epirubicin engineering [8] [9].

Role of Heterologous Gene Integration (avrE, eryBIV) in Epimerization

Epirubicin (4'-epidoxorubicin) differs structurally from doxorubicin solely by the axial-to-equatorial epimerization of the C-4' hydroxyl group on the daunosamine sugar. Wild-type S. peucetius lacks an enzyme capable of this specific inversion. Seminal work demonstrated that this epimerization could be biosynthetically achieved by:

  • Inactivating the native reductase dnmV: dnmV encodes a TDP-4-ketodeoxyhexulose reductase that stereospecifically reduces the C-4' keto group to yield the S-configured (axial) hydroxyl of daunosamine. Disruption of dnmV blocks daunosamine biosynthesis, accumulating TDP-4-keto-6-deoxy-D-glucose [1] [2].
  • Introducing heterologous 4-ketoreductases: The avrE gene from Streptomyces avermitilis (involved in oleandrose biosynthesis) or eryBIV from Saccharopolyspora erythraea (involved in desosamine biosynthesis) encode 4-ketoreductases with opposite stereoselectivity (R-configuration) compared to DnmV. Integration of avrE or eryBIV into a dnmV- mutant S. peucetius strain redirects flux towards TDP-4-epi-daunosamine (TDP-L-epidaunosamine) [1] [2] [9].

Table 2: Key Enzymes Governing Daunosamine vs. Epidaunosamine Biosynthesis

EnzymeGene OriginSubstrateProductStereochemistry
DnmVS. peucetius (native)TDP-4-keto-6-deoxy-D-glucoseTDP-L-daunosamine4'-S (axial OH)
AvrES. avermitilis (heterologous)TDP-4-keto-6-deoxy-D-glucoseTDP-L-epidaunosamine4'-R (equatorial OH)
EryBIVS. erythraea (heterologous)TDP-4-keto-6-deoxy-D-glucoseTDP-L-epidaunosamine4'-R (equatorial OH)
EvaEAmycolatopsis orientalis (heterologous)TDP-4-keto-6-deoxy-D-glucoseTDP-L-epidaunosamine4'-R (equatorial OH)

Chromosomal replacement of dnmV with avrE proved more efficient than plasmid-based expression, stabilizing epidaunosamine production and enabling 4'-epidaunorubicin titers of ~10 mg/L in early engineered strains [1] [2]. Recent advances identified EvaE, a 4-ketoreductase from the chloroeremomycin pathway (Amycolatopsis orientalis), as highly efficient, significantly outperforming AvrE in epirubicin precursor yield when expressed in engineered S. peucetius SIPI-DU-1557 ΔdnmV [9]. The resulting TDP-L-epidaunosamine is glycosylated onto the aglycone by the native glycosyltransferase DnrS, forming 4'-epidaunorubicin, which is subsequently hydroxylated by the cytochrome P450 DoxA to yield epirubicin [1] [6].

Combinatorial Biosynthesis for Hybrid Antibiotic Development

The successful epimerization via heterologous gene expression established combinatorial biosynthesis as a powerful strategy for generating novel "unnatural" anthracyclines. This approach exploits the relaxed substrate specificity of key enzymes, particularly glycosyltransferases (GTs) and tailoring enzymes, to incorporate modified sugars or aglycones:

  • Sugar Moiety Diversification: Beyond avrE/eryBIV for C-4' epimerization, genes from other biosynthetic pathways can modify the daunosamine scaffold. For example, introducing aclP and aknX2 (N-methyltransferases from the aclarubicin pathway) into S. peucetius enabled the production of N,N-dimethyl-daunorubicin, a derivative with reduced cardiotoxicity due to selective histone eviction without DNA damage [6]. Replacing the native GT dnrS with aknS/aknT (aclarubicin GTs) further expands the range of transferable sugars [6].
  • Hybrid Anthracycline Examples: Engineered S. peucetius strains have produced:
  • 4'-Epidoxorubicin/Epidaunorubicin (via avrE/eryBIV/evaE integration) [1] [2] [9]
  • N,N-Dimethyldaunorubicin (via aclP/aknX2 integration) [6]
  • Rhodomycin derivatives (via introducing rdmC methylesterase) [6]

Table 3: Combinatorial Biosynthesis Strategies for Novel Anthracyclines

Target CompoundEngineered Genetic ElementsKey Host ModificationsBiological Significance
4'-Epidaunorubicin/EpirubicindnmV-::avrE, dnmV-::eryBIV, dnmV-::evaEBlock native daunosamine reduction; install epi-specific reductaseProof-of-concept for sugar epimerization
N,N-DimethyldaunorubicinaclP, aknX2 (N-methyltransferases); aknS, aknT (GTs)Replace/modify sugar tailoring and transferReduced cardiotoxicity profile
Novel GlycosidesHeterologous GT genes (e.g., aknS, aknT)Express GT with broader sugar acceptor rangeAccess diverse bioactive sugar units

This strategy demonstrates that bacterial deoxysugar biosynthetic pathways are highly modular, and "mix-and-match" of genes from diverse taxa can generate valuable hybrid antibiotics with potentially improved pharmacological properties [1] [4].

Metabolic Engineering to Enhance Daunosamine Pathway Efficiency

While heterologous gene expression enables epirubicin biosynthesis, low titers initially hampered industrial application (<10 mg/L 4'-epidaunorubicin). Metabolic engineering strategies focus on overcoming bottlenecks in the epidaunosamine and aglycone pathways:

  • Augmenting Precursor Supply: Overexpression of rate-limiting early enzymes boosts flux into the deoxysugar and polyketide backbones. Co-expression of desIII (glucose-1-phosphate thymidylyltransferase from S. venezuelae) and desIV (TDP-D-glucose 4,6-dehydratase) significantly enhanced TDP-4-keto-6-deoxy-D-glucose (the key branch-point intermediate) availability compared to relying solely on native dnmL and dnmM [9].
  • Enhancing Glycosylation and Tailoring: Simultaneous overexpression of the glycosyltransferase dnrS and its auxiliary protein dnrQ increased the efficiency of coupling TDP-L-epidaunosamine to the aglycone ε-rhodomycinone [9].
  • Optimizing Hydroxylation: DoxA hydroxylation of 4'-epidaunorubicin to epirubicin is a critical bottleneck. While doxA overexpression alone was insufficient [8], co-expression with dnrV (a putative ferredoxin involved in DoxA activity) in high-yielding backbone strains (dnrX dnrU mutants) increased doxorubicin (and by extension, epirubicin potential) titers by 36-86% [8]. Notably, DoxA shows lower activity towards N,N-dimethylated substrates, limiting dimethyldoxorubicin production and highlighting a target for future enzyme engineering [6].
  • Blocking Competitive Pathways: Disruption of dnrU prevents reduction of the C-13 carbonyl of daunorubicin/epidaunorubicin to the inactive 13-dihydro derivatives, channeling flux towards the desired hydroxylated products (doxorubicin/epirubicin) [8].

The most successful application combined:

  • Using a high-yielding host (SIPI-DU-1557, ΔdnmV, >150 mg/L doxorubicin capacity) [9].
  • Integrating evaE for efficient TDP-L-epidaunosamine production.
  • Co-expressing evaE, dnrS, dnrQ, desIII, and desIV to maximize flux from glucose-1-phosphate to 4'-epidaunorubicin and its glycosylated precursors.This multi-pronged approach achieved epirubicin titers of 270 mg/L in flasks and 252 mg/L in a 5L fermenter – the highest reported yields via direct fermentation, demonstrating industrial feasibility [9].

Table 4: Impact of Metabolic Engineering on Epirubicin Production in S. peucetius

Engineered StrainKey Genetic ModificationsEpirubicin/Precursor TiterFold IncreaseReference
ATCC 29050 ΔdnmV::avrE (Chromosomal)Native dnmV replaced by avrE~10 mg/L 4'-EpidaunorubicinBaseline [1]
SIPI-DU-1557 ΔdnmV::aveBIV (EPI-1)aveBIV (S. avermitilis) expressed in ΔdnmV hostModerate improvement2-3x [9]
SIPI-DU-1557 ΔdnmV::evaE (EPI-2)evaE (A. orientalis) expressed in ΔdnmV hostSignificant improvement>10x vs EPI-1 [9]
SIPI-DU-1557 ΔdnmV::evaE/dnrS/dnrQ (EPI-3)evaE, dnrS, dnrQ co-expressed in ΔdnmV hostFurther improvement~1.5x vs EPI-2 [9]
SIPI-DU-1557 ΔdnmV::evaE/dnrS/dnrQ/desIII/desIV (EPI-4)evaE, dnrS, dnrQ, desIII, desIV co-expressed270 mg/L Epirubicin (Flask)>25x vs Baseline [9]

ConclusionThe biosynthesis of epirubicin in Streptomyces peucetius exemplifies the power of genetic and metabolic engineering to rewire natural product pathways. By strategically integrating heterologous genes (avrE, eryBIV, evaE) to alter sugar stereochemistry, combined with sophisticated metabolic engineering to enhance precursor flux and glycosylation efficiency, high-yielding fermentative production of epirubicin has become a viable industrial alternative to costly semisynthesis. This platform enables not only epirubicin production but also the generation of novel, potentially superior anthracycline analogues through combinatorial biosynthesis.

Properties

Product Name

4\'-Epidoxorubicin

IUPAC Name

(9S)-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C27H29NO11

Molecular Weight

543.5 g/mol

InChI

InChI=1S/C27H29NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3/t10?,13?,15?,17?,22?,27-/m0/s1

InChI Key

AOJJSUZBOXZQNB-UFIVDHBISA-N

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O

Isomeric SMILES

CC1C(C(CC(O1)OC2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.